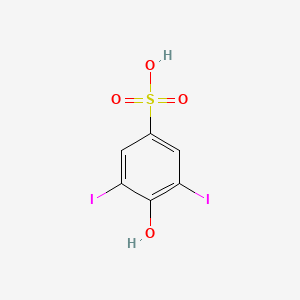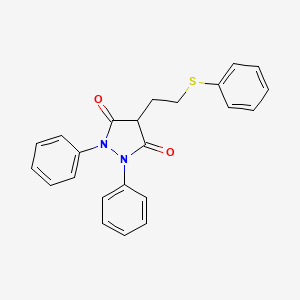![molecular formula C12H12Cl2N2O2 B1206689 4-[(2,6-dichlorophenyl)-hydroxymethyl]-3-methyl-4,5-dihydro-1H-pyridazin-6-one CAS No. 91478-09-0](/img/structure/B1206689.png)
4-[(2,6-dichlorophenyl)-hydroxymethyl]-3-methyl-4,5-dihydro-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deoxycytidine monophosphate can be synthesized through various chemical reactions involving cytosine, deoxyribose, and a phosphate group. The synthesis typically involves the protection of functional groups, selective phosphorylation, and deprotection steps. Common reagents used include phosphoramidites and protecting groups like dimethoxytrityl (DMT) for the hydroxyl groups .
Industrial Production Methods
In industrial settings, deoxycytidine monophosphate is produced using large-scale chemical synthesis methods. These methods often involve automated synthesizers that can efficiently produce large quantities of the compound with high purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Deoxycytidine monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deoxycytidine diphosphate and deoxycytidine triphosphate.
Reduction: Reduction reactions can convert it back to its nucleoside form, deoxycytidine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure high yields and purity .
Major Products
The major products formed from these reactions include deoxycytidine diphosphate, deoxycytidine triphosphate, and various substituted derivatives of deoxycytidine monophosphate .
Wissenschaftliche Forschungsanwendungen
Deoxycytidine monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and DNA analogs.
Biology: It plays a crucial role in DNA replication and repair processes.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of DNA-based sensors and diagnostic tools.
Wirkmechanismus
Deoxycytidine monophosphate exerts its effects by participating in the formation of DNA. It pairs with deoxyguanosine monophosphate through hydrogen bonding, contributing to the stability and integrity of the DNA double helix. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine monophosphate: Similar in structure but contains ribose instead of deoxyribose.
Deoxyadenosine monophosphate: Another deoxynucleotide that pairs with deoxythymidine monophosphate in DNA.
Deoxyguanosine monophosphate: Pairs with deoxycytidine monophosphate in DNA.
Uniqueness
Deoxycytidine monophosphate is unique due to its specific pairing with deoxyguanosine monophosphate, which is essential for the accurate replication and repair of DNA. Its structure and properties make it a vital component of the genetic material in all living organisms .
Eigenschaften
CAS-Nummer |
91478-09-0 |
|---|---|
Molekularformel |
C12H12Cl2N2O2 |
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
4-[(2,6-dichlorophenyl)-hydroxymethyl]-3-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-6-7(5-10(17)16-15-6)12(18)11-8(13)3-2-4-9(11)14/h2-4,7,12,18H,5H2,1H3,(H,16,17) |
InChI-Schlüssel |
WQPLZLFJFMCYLK-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)CC1C(C2=C(C=CC=C2Cl)Cl)O |
Kanonische SMILES |
CC1=NNC(=O)CC1C(C2=C(C=CC=C2Cl)Cl)O |
Synonyme |
5-((2',6'-dichlorophenyl)hydroxymethyl)-6-methyl-4,5-dihydro(2H)-3-pyridazinone DCPHMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Cephalotaxine, 4-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester), [3(R)]-](/img/structure/B1206611.png)









